molecular formula C13H19N3O B12072017 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

Cat. No.: B12072017
M. Wt: 233.31 g/mol
InChI Key: ZJRFXVQPEYXRQS-UHFFFAOYSA-N
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Description

3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3O It features a piperazine ring substituted with an oxetane group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline typically involves the following steps:

    Formation of Oxetane Ring: The oxetane ring can be synthesized via cyclization reactions involving epoxides and halohydrins.

    Piperazine Substitution: The oxetane ring is then introduced to the piperazine through nucleophilic substitution reactions.

    Aniline Coupling: Finally, the piperazine derivative is coupled with aniline using reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the piperazine and aniline moieties can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline: Similar structure but with different substitution patterns.

    3-(4-(Oxetan-3-yl)piperazin-1-yl)phenol: Contains a phenol group instead of an aniline.

    3-(4-(Oxetan-3-yl)piperazin-1-yl)benzoic acid: Features a carboxylic acid group.

Uniqueness

3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of the piperazine and aniline moieties also provides a versatile scaffold for further functionalization and application in various fields.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

3-[4-(oxetan-3-yl)piperazin-1-yl]aniline

InChI

InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2

InChI Key

ZJRFXVQPEYXRQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=CC(=C3)N

Origin of Product

United States

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